5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
Overview
Description
5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C7H8N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5,6-dimethyl-2,4-dioxo-1,2-dihydropyrimidine, while reduction could produce 5,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine .
Scientific Research Applications
5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness
5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS: 941243-83-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 168.15 g/mol. The pyrimidine scaffold is known for its role in various pharmacological activities, including anticancer, antiviral, and antifungal properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:
- MCF-7 and MDA-MB-231 Cells : The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity. In contrast, it showed a much lower effect on non-cancerous MCF10A cells, suggesting a selective action against cancerous cells with a nearly 20-fold window for cell differentiation .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis . Additionally, it has been observed to induce apoptosis in cancer cells through caspase activation pathways.
Antiviral Activity
This compound has also been investigated for its antiviral properties:
- Chikungunya Virus (CHIKV) : A fragment-based drug discovery approach revealed that this compound exhibits antiviral activity against CHIKV with an IC50 of 23 μM. It targets the nsP3 macrodomain essential for viral replication .
Antifungal Activity
The compound has shown promising antifungal activity against various strains:
- Candida Species : It demonstrated effective antifungal properties against fluconazole-resistant strains of Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.1 μg/mL .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and clearance rates:
Parameter | Value |
---|---|
Oral Bioavailability (F) | 31.8% |
Clearance | 82.7 ± 1.97 mL/h/kg |
Acute Toxicity | No observed toxicity at 2000 mg/kg in mice |
Case Studies
- Study on Anticancer Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups .
- Antiviral Efficacy Assessment : In vivo studies indicated that the compound could reduce viral loads significantly in infected mice models, confirming its direct effect on viral replication mechanisms .
Properties
IUPAC Name |
5,6-dimethyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-4(2)8-7(12)9-5(3)6(10)11/h1-2H3,(H,10,11)(H,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECTTZQEACQGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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